

Thermodynamic Properties of Dichlorodifluoromethane (Gas Phase): A Technical Guide

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Compound of Interest

Compound Name: Dichlorodifluoromethane

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An In-depth Technical Guide for Researchers and Scientific Professionals

Introduction

Dichlorodifluoromethane, commonly known as R-12 or Freon-12, is a chlorofluorocarbon (CFC) that was once widely used as a refrigerant and aerosol spray propellant.[1][2] Due to its significant ozone-depleting potential, its production has been phased out under the Montreal Protocol.[3] However, understanding its thermodynamic properties remains crucial for assessing existing systems, for academic research, and for the development of suitable alternatives. This technical guide provides a comprehensive overview of the key thermodynamic properties of **dichlorodifluoromethane** in its gas phase, detailed experimental methodologies for their determination, and logical workflows.

Physicochemical Properties

Dichlorodifluoromethane is a colorless, non-flammable gas with a faint ethereal odor at room temperature.[1][3] It is chemically stable under normal conditions.

Table 1: General Physicochemical Properties of **Dichlorodifluoromethane**

Property	Value
Molecular Formula	CCl ₂ F ₂
Molar Mass	120.91 g/mol [1]
Boiling Point	-29.8 °C (243.3 K)[1][3]
Melting Point	-157.7 °C (115.5 K)[1]
Critical Temperature	112 °C (385 K)[1]
Critical Pressure	4.170 MPa (41.15 bar)[1]
Critical Density	4.789 mol/L[1]

Thermodynamic Data

The following tables summarize key thermodynamic properties of **dichlorodifluoromethane** in the gas phase at various conditions.

Table 2: Isobaric and Isochoric Heat Capacity of **Dichlorodifluoromethane** Gas

Temperature (°C)	Specific Heat Capacity at Constant Pressure (C _p) (J/mol·K)	Specific Heat Capacity at Constant Volume (C _v) (J/mol·K)	Heat Capacity Ratio (κ)
30	74[1]	65[1]	1.138[2]

The temperature-dependent ideal gas heat capacity can be calculated using the Shomate Equation. The coefficients for **dichlorodifluoromethane** are provided by the National Institute of Standards and Technology (NIST).[4][5]

Table 3: Standard Thermodynamic Properties of Formation (25 °C and 1 bar)

Property	Value
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	-491.62 kJ/mol[4]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-108.1 kcal/mol (gas)
Standard Entropy (S°)	67.12 cal/deg/mole (gas)

Table 4: Transport Properties of **Dichlorodifluoromethane** Gas

Temperature (°C)	Thermal Conductivity (mW/m·K)	Viscosity (Poise)
0	9.46[1][2]	0.0001168[2]
15	9.46	-
21.1 (70°F)	-	0.262 centipoise[6]

Experimental Protocols

The determination of the thermodynamic properties of gases requires precise and well-controlled experimental setups. Below are detailed methodologies for measuring key parameters.

Measurement of Heat Capacity (Calorimetry)

The specific heat capacity of a gas can be determined at constant pressure (C_p) or constant volume (C_v) using calorimetry.

Methodology: Constant-Volume Calorimetry (Bomb Calorimeter)

A bomb calorimeter is suitable for determining the heat capacity of gases at a constant volume. [5]

- Apparatus:
 - A high-strength, constant-volume stainless steel container (the "bomb").

- A surrounding water bath (calorimeter) with a known heat capacity.
- A high-precision thermometer to measure the temperature change of the water bath.
- An electrical heater to introduce a known amount of energy.
- A stirrer to ensure uniform temperature distribution in the water.
- Insulated jacket to minimize heat exchange with the surroundings.
- Procedure:
 - The bomb is evacuated and then filled with a known mass of **dichlorodifluoromethane** gas to a specific pressure.
 - The bomb is sealed and placed in the calorimeter, which is filled with a known mass of water.
 - The initial temperature of the water bath is recorded once thermal equilibrium is reached.
 - A known amount of electrical energy (Q) is supplied to the heater within the bomb, causing the temperature of the gas and subsequently the water bath to rise.
 - The final temperature of the water bath is recorded after stirring to achieve thermal equilibrium.
 - The heat capacity of the calorimeter itself is predetermined through a similar experiment with a substance of known heat capacity.
- Data Analysis: The total heat absorbed by the system (gas and calorimeter) is equal to the electrical energy supplied. The heat capacity at constant volume (Cv) is calculated using the following equation: $Q = (n * C_v + C_{cal}) * \Delta T$ Where:
 - Q is the heat supplied by the heater.
 - n is the number of moles of the gas.
 - Cv is the molar heat capacity at constant volume of the gas.

- C_{cal} is the heat capacity of the calorimeter.
- ΔT is the change in temperature.

Measurement of Thermal Conductivity (Transient Hot-Wire Method)

The transient hot-wire method is a highly accurate technique for measuring the thermal conductivity of gases.^{[7][8]}

- Apparatus:
 - A thin platinum wire suspended vertically in a pressure-sealed cell containing the gas sample.^{[1][9]}
 - A power source to apply a step voltage to the wire.
 - A Wheatstone bridge and a high-speed data acquisition system to measure the resistance (and thus temperature) of the wire over time.^[2]
 - A pressure vessel to contain the gas at the desired pressure and temperature.^[2]
- Procedure:
 - The measurement cell is filled with **dichlorodifluoromethane** gas to the desired pressure.
 - The system is allowed to reach thermal equilibrium at the target temperature.
 - A step voltage is applied to the platinum wire, causing it to heat up.
 - The change in the wire's resistance is recorded as a function of time. This is possible because the electrical resistance of platinum is a well-defined function of temperature.
 - The measurement is performed over a very short duration (typically 1 second) to minimize the effects of natural convection.^[7]
- Data Analysis: The thermal conductivity (λ) of the gas is determined from the rate of temperature increase of the wire. The temperature rise (ΔT) of the wire is approximately a

linear function of the logarithm of time (t), as described by the simplified equation: $\Delta T \approx (q / (4\pi\lambda)) * \ln(t) + C$ Where:

- q is the heat generated per unit length of the wire.
- λ is the thermal conductivity of the gas.
- C is a constant that depends on the properties of the wire and the gas. By plotting the temperature rise against the natural logarithm of time, the thermal conductivity can be calculated from the slope of the resulting line.[\[2\]](#)

Measurement of Vapor Pressure (Static Method)

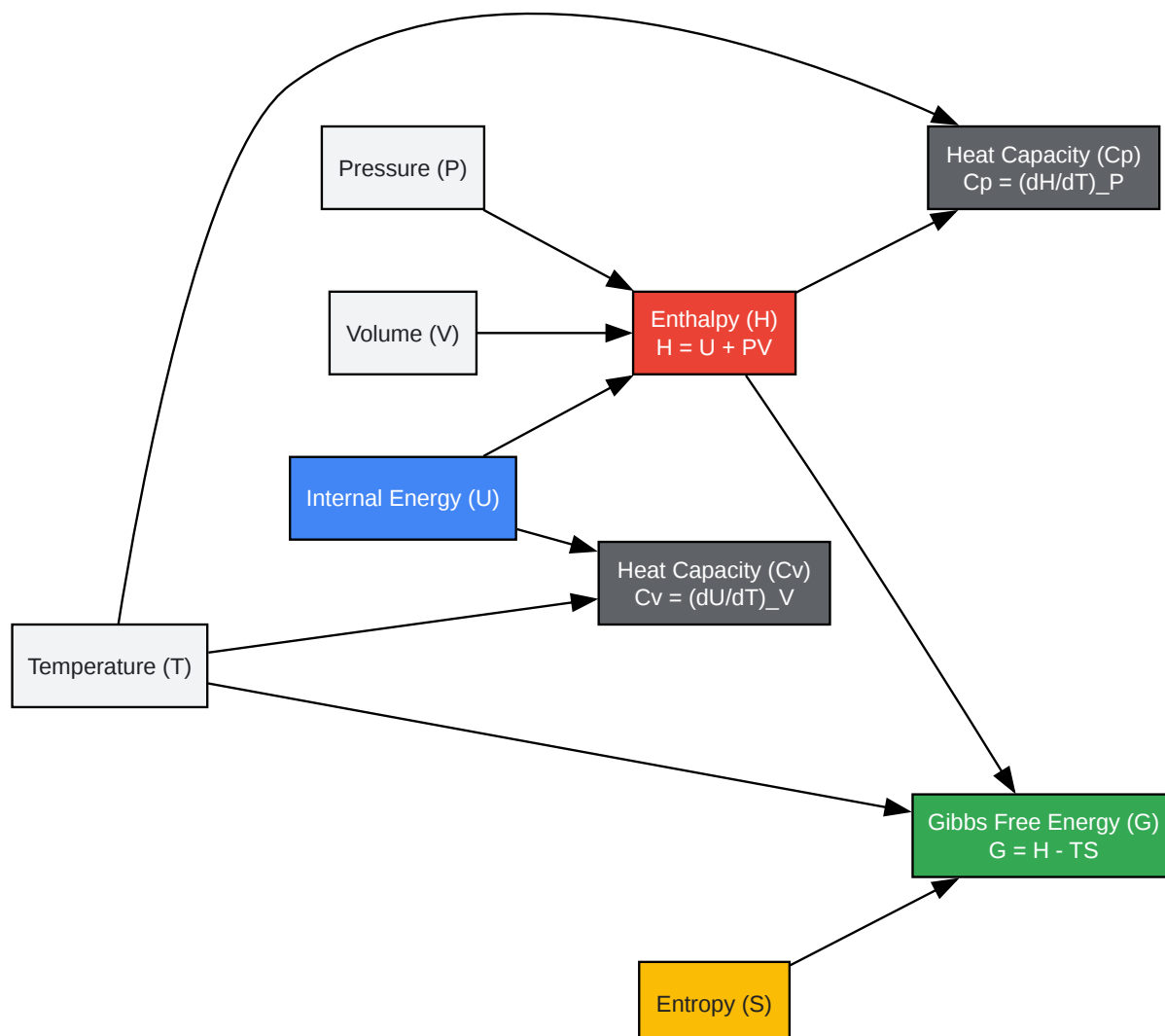
The static method is a direct way to measure the vapor pressure of a substance in equilibrium with its condensed phase.[\[10\]](#)

- Apparatus:
 - A thermostatically controlled, evacuated container to hold the sample.[\[10\]](#)
 - A pressure transducer to directly measure the vapor pressure.[\[10\]](#)
 - A system for degassing the sample (e.g., freeze-pump-thaw cycles).[\[10\]](#)
- Procedure:
 - A sample of liquid **dichlorodifluoromethane** is placed in the container.
 - The sample is degassed to remove any dissolved air or other volatile impurities.[\[10\]](#) This is often done by freezing the sample, evacuating the headspace, and then thawing the sample to release dissolved gases. This cycle is repeated several times.[\[10\]](#)
 - The container is placed in a constant temperature bath until thermal equilibrium is established.
 - The pressure of the vapor in the headspace is measured using the pressure transducer. This is the vapor pressure at that temperature.

- The procedure is repeated at different temperatures to obtain a vapor pressure curve.
- Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation.[11] The Antoine equation is a semi-empirical correlation that is often used to fit vapor pressure data: $\log_{10}(P) = A - (B / (T + C))$ Where P is the vapor pressure, T is the temperature, and A, B, and C are substance-specific constants.[12]

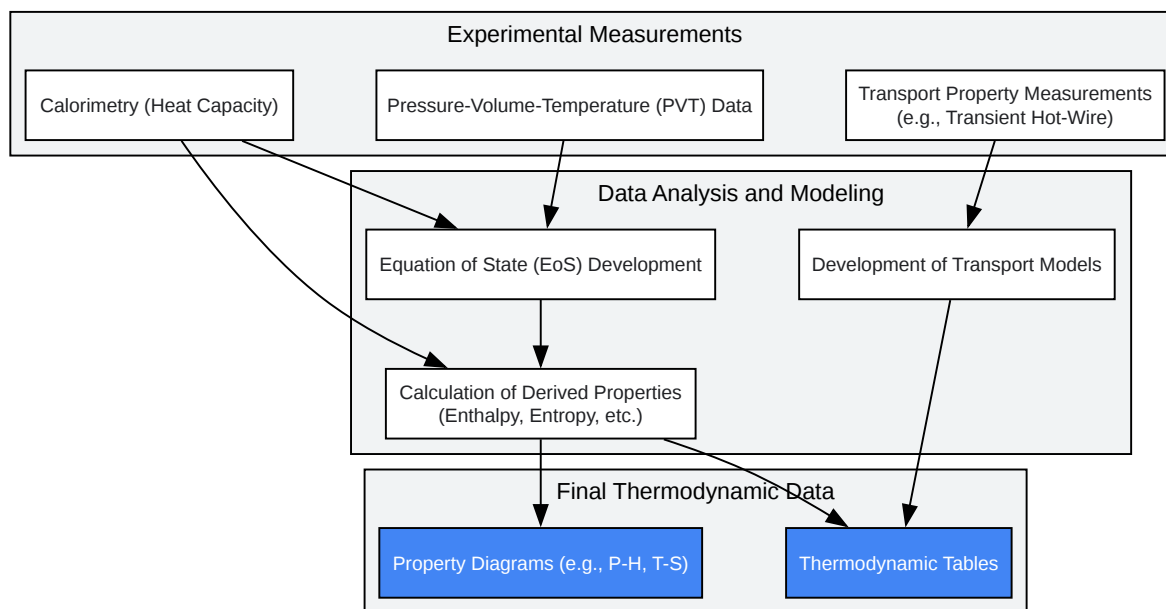
Logical and Experimental Workflows

The following diagrams illustrate the logical relationships between thermodynamic properties and a typical experimental workflow for their determination.



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Caption: Interrelationships between fundamental thermodynamic properties.

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Caption: Workflow for determining thermodynamic properties of a gas.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of **dichlorodifluoromethane** in the gas phase. The tabulated data, derived from reputable sources, offers a valuable resource for researchers and scientists. The outlined experimental protocols provide a foundational understanding of the methodologies employed to determine these critical parameters. While the use of **dichlorodifluoromethane** is now restricted, the study of its properties continues to be relevant for both historical context and the ongoing development of more environmentally benign alternatives in refrigeration and other applications.

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